molecular formula C6H11BrO2 B1267055 2-Bromo-4-methylpentanoic acid CAS No. 49628-52-6

2-Bromo-4-methylpentanoic acid

Cat. No.: B1267055
CAS No.: 49628-52-6
M. Wt: 195.05 g/mol
InChI Key: NNFDHJQLIFECSR-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpentanoic acid is an organic compound with the molecular formula C6H11BrO2. It is a derivative of pentanoic acid, where a bromine atom is substituted at the second carbon and a methyl group is attached to the fourth carbon. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylpentanoic acid can be synthesized through the Hell-Volhard-Zelinsky reaction, which involves the bromination of carboxylic acids at the alpha position. The reaction proceeds in four steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of bromine and phosphorus tribromide as reagents. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylpentanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form 4-methylpentanoic acid.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: 4-Methylpentanoic acid derivatives.

    Reduction: 4-Methylpentanoic acid.

    Oxidation: 4-Methyl-2-oxopentanoic acid or 4-methylpentanoic acid derivatives.

Scientific Research Applications

2-Bromo-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpentanoic acid involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylvaleric acid: Similar structure but different positional isomer.

    2-Bromo-4-methylbutanoic acid: Shorter carbon chain.

    2-Bromo-4-methylhexanoic acid: Longer carbon chain.

Uniqueness

2-Bromo-4-methylpentanoic acid is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs. The presence of both a bromine atom and a methyl group on the pentanoic acid backbone allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-bromo-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDHJQLIFECSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964308
Record name 2-Bromo-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49628-52-6, 42990-24-9
Record name Valeric acid, 2-bromo-4-methyl-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049628526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methylpentanoic acid
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Synthesis routes and methods

Procedure details

D,L-Leucine (50 g, 0.38 mol) and potassium bromide (158.7 g, 1.33 mol) were dissolved in aqueous sulfuric acid (from 75 mL of H2SO4 and 250 mL of water), and sodium nitrite (34.8 g, 0.5 mol) was added portionwise wile keeping the temperature below −1° C. The mixture was kept at 0° C. for 1 h, then dichloromethane was added under stirring. The dichlomethane layer was collected and the aqueous phase was extracted twice with further portions of dichloromethane. The combined dichloromethane extracts were dried (Na2SO4) and evaporated to give the title compound as a pale yellow oil (63.4 g, 0.32 mol; 85.5%).
Name
D,L-Leucine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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